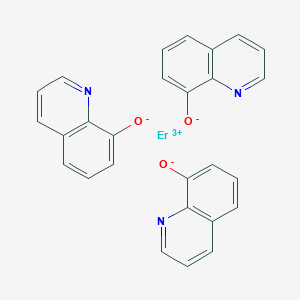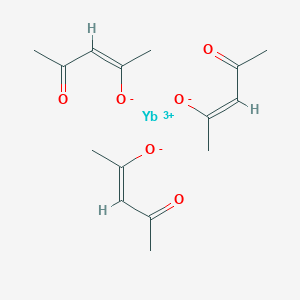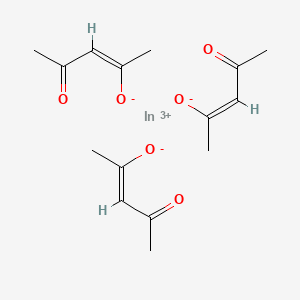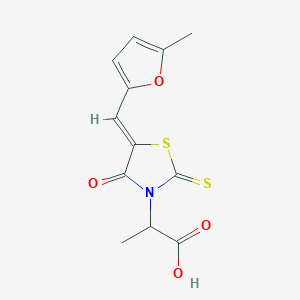![molecular formula C22H21ClO5 B7756996 methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7756996.png)
methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by its complex structure, which includes a chromen-2-one core substituted with butyl, chloro, and phenyl groups.
Preparation Methods
The synthesis of methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate typically involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.
Chemical Reactions Analysis
Methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial and fungal inhibition.
Medicine: Its potential anti-inflammatory and anticancer activities are of interest for drug development.
Industry: It can be used in the development of new materials with specific properties, such as photoactive polymers
Mechanism of Action
The mechanism of action of methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate involves its interaction with various molecular targets. The compound’s lipophilic nature allows it to penetrate cell membranes easily. It can inhibit bacterial DNA gyrase, leading to the disruption of bacterial DNA replication and cell division . Additionally, its anti-inflammatory effects may be mediated through the inhibition of specific enzymes involved in the inflammatory response.
Comparison with Similar Compounds
Methyl 2-[(4-butyl-6-chloro-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate can be compared with other coumarin derivatives such as:
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: Known for its antimicrobial properties.
tert-butyl (6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate: Used in the synthesis of various organic compounds.
2-oxo-2H-chromen-7-yl 4-chlorobenzoate: Exhibits significant anticancer activity. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
methyl 2-(4-butyl-6-chloro-2-oxochromen-7-yl)oxy-2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClO5/c1-3-4-8-15-11-20(24)27-18-13-19(17(23)12-16(15)18)28-21(22(25)26-2)14-9-6-5-7-10-14/h5-7,9-13,21H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHVCCOXBRVYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(C3=CC=CC=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-BENZYL-8,8-DIMETHYL-5-PHENYL-1H,2H,3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-2,4,6-TRIONE](/img/structure/B7756922.png)

![ethyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7756945.png)
![ethyl 2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7756954.png)
![METHYL 2-({8-METHOXY-4-METHYL-6-OXO-6H-BENZO[C]CHROMEN-3-YL}OXY)-2-PHENYLACETATE](/img/structure/B7756956.png)
![methyl 2-[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7756957.png)
acetate](/img/structure/B7756961.png)
![methyl 2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7756969.png)
![Methyl [(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B7756973.png)
![methyl 2-[(7-methyl-2-oxo-4-propyl-2H-chromen-5-yl)oxy]-2-phenylacetate](/img/structure/B7756985.png)
![methyl 2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]-2-phenylacetate](/img/structure/B7757003.png)
